molecular formula C11H18BNO4S B567437 4-(N,N-Diethylsulfamoyl)-2-methylphenylboronic acid CAS No. 1217501-54-6

4-(N,N-Diethylsulfamoyl)-2-methylphenylboronic acid

Cat. No.: B567437
CAS No.: 1217501-54-6
M. Wt: 271.138
InChI Key: VBGGYOPYJVELPF-UHFFFAOYSA-N
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Description

4-(N,N-Diethylsulfamoyl)-2-methylphenylboronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a diethylsulfamoyl group and a methyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

The synthesis of 4-(N,N-Diethylsulfamoyl)-2-methylphenylboronic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylphenylboronic acid and diethylsulfamoyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the desired product.

    Synthetic Route: The diethylsulfamoyl chloride is reacted with 2-methylphenylboronic acid in the presence of a base to form the target compound. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-(N,N-Diethylsulfamoyl)-2-methylphenylboronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic anhydride.

    Reduction: The compound can undergo reduction reactions to modify the functional groups attached to the phenyl ring.

    Substitution: The diethylsulfamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(N,N-Diethylsulfamoyl)-2-methylphenylboronic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

    Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme inhibition.

    Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(N,N-Diethylsulfamoyl)-2-methylphenylboronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it an effective inhibitor of enzymes that contain serine or threonine residues in their active sites. This interaction can modulate the activity of the target enzyme, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 4-(N,N-Diethylsulfamoyl)-2-methylphenylboronic acid include:

    4-(N,N-Dimethylsulfamoyl)phenylboronic acid: This compound has a dimethylsulfamoyl group instead of a diethylsulfamoyl group, which may affect its reactivity and biological activity.

    4-(Methanesulfonyl)phenylboronic acid: This compound features a methanesulfonyl group, which imparts different chemical properties compared to the diethylsulfamoyl group.

    4-(Methylthio)phenylboronic acid:

The uniqueness of this compound lies in its specific functional groups, which confer unique chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

[4-(diethylsulfamoyl)-2-methylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18BNO4S/c1-4-13(5-2)18(16,17)10-6-7-11(12(14)15)9(3)8-10/h6-8,14-15H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBGGYOPYJVELPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)S(=O)(=O)N(CC)CC)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20681597
Record name [4-(Diethylsulfamoyl)-2-methylphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217501-54-6
Record name B-[4-[(Diethylamino)sulfonyl]-2-methylphenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217501-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(Diethylsulfamoyl)-2-methylphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(N,N-Diethylsulfamoyl)-2-methylphenylboronic acid
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